1-[2-(iso-Butylthio)phenyl]ethanol
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Overview
Description
1-[2-(iso-Butylthio)phenyl]ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom, and a phenyl ring substituted with an iso-butylthio group. This compound is part of the alcohol family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(iso-Butylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the reaction of 2-(iso-butylthio)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, catalytic hydrogenation of 2-(iso-butylthio)benzaldehyde using a palladium catalyst under high pressure and temperature can be employed to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(iso-Butylthio)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
1-[2-(iso-Butylthio)phenyl]ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(iso-Butylthio)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the iso-butylthio group can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
1-[2-(iso-Butylthio)phenyl]ethanol can be compared with other similar compounds, such as:
2-Phenylethanol: Similar in structure but lacks the iso-butylthio group, making it less hydrophobic.
Benzyl alcohol: Contains a phenyl ring and hydroxyl group but does not have the iso-butylthio substitution.
Thiophenol: Contains a thiol group attached to a phenyl ring, differing in functional group and reactivity
Uniqueness: The presence of both the hydroxyl and iso-butylthio groups in this compound imparts unique chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[2-(2-methylpropylsulfanyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDFASUQXGKSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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